1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine
Description
Contextual Placement within Pyridine (B92270) and Piperidine (B6355638) Chemistry
Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of heterocyclic chemistry. Its derivatives are integral to a vast array of natural products, pharmaceuticals, and agrochemicals. The presence of the electronegative nitrogen atom and the aromatic system makes the pyridine ring susceptible to both electrophilic and nucleophilic substitution, depending on the reaction conditions and the nature of existing substituents. The chloro-substituent at the 2-position of the pyridine ring in the title compound further influences its reactivity, making the ring more electron-deficient and activating it for nucleophilic substitution reactions.
Piperidine, the saturated counterpart to pyridine, is a six-membered heterocyclic amine. mdpi.com Its flexible, chair-like conformation is a key feature that allows it to interact with biological targets in a three-dimensional space. nih.gov The piperidine scaffold is found in numerous alkaloids and is a "privileged structure" in medicinal chemistry, meaning it is a structural motif that is frequently found in active pharmaceutical ingredients. chemicalbook.com The methyl group at the 4-position of the piperidine ring in 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine introduces a specific stereochemical feature that can influence binding affinity and selectivity towards biological targets.
The linkage of these two rings via a carbonyl group forms an amide bond, a critical functional group in biological systems and drug molecules due to its stability and ability to participate in hydrogen bonding. This amide linkage imparts a degree of conformational rigidity to the molecule, which can be crucial for its interaction with specific protein binding sites.
Historical Development of Related Chemical Scaffolds in Academic Inquiry
The exploration of pyridine and piperidine derivatives in scientific research has a rich history dating back to the isolation of the first alkaloids. The synthesis of piperidine was first reported in 1850 by the Scottish chemist Thomas Anderson through the reaction of piperine (B192125) (from black pepper) with nitric acid. mdpi.com The industrial production of piperidine is typically achieved through the hydrogenation of pyridine. mdpi.com
The development of synthetic methodologies to construct and functionalize these heterocyclic systems has been a major focus of organic chemistry. Early research was often driven by the desire to synthesize natural products and understand their biological activities. In the 20th century, with the advent of modern medicinal chemistry, the systematic exploration of pyridine and piperidine scaffolds for drug discovery began in earnest.
The synthesis of chloro-substituted pyridines, such as 2-chloro-4-methylpyridine, has been a subject of interest due to their utility as versatile intermediates in the synthesis of more complex molecules. alkalimetals.com Similarly, the synthesis of substituted piperidines, including 4-methylpiperidine (B120128), has been extensively studied. nih.gov
The coupling of these two types of scaffolds to form amide derivatives represents a logical progression in the quest for novel chemical entities with specific biological functions. The general synthetic strategy for compounds like this compound typically involves the acylation of the piperidine nitrogen with a pyridinecarboxylic acid derivative. A common method is the Schotten-Baumann reaction, where an acyl chloride (such as 2-chloro-4-pyridinecarbonyl chloride) reacts with the amine (4-methylpiperidine) in the presence of a base. nih.gov
Significance of the Chloro-Pyridylcarbonyl-Piperidine Moiety in Chemical Biology and Medicinal Chemistry Research
The chloro-pyridylcarbonyl-piperidine moiety is a key structural motif in a variety of compounds investigated for their potential therapeutic applications. The individual components of this moiety each contribute to its significance:
The 2-Chloro-Pyridine Ring: The chlorine atom at the 2-position serves as a handle for further chemical modification through nucleophilic aromatic substitution reactions. This allows for the introduction of a diverse range of functional groups, enabling the fine-tuning of the molecule's properties. Furthermore, the chloro-substituent can influence the electronic properties of the pyridine ring, potentially enhancing its ability to interact with biological targets.
The Carbonyl Linker: The amide carbonyl group is a key hydrogen bond acceptor, which is crucial for molecular recognition in biological systems. It also provides a rigid connection between the pyridine and piperidine rings, which can help to pre-organize the molecule into a conformation that is favorable for binding to a target protein.
The 4-Methylpiperidine Ring: The piperidine ring provides a three-dimensional scaffold that can be optimized to fit into the binding pockets of proteins. The methyl group at the 4-position can serve as a key recognition element, and its stereochemistry can have a profound impact on biological activity.
The combination of these features makes the chloro-pyridylcarbonyl-piperidine moiety a versatile platform for the design of new therapeutic agents. Derivatives containing this scaffold have been investigated for a range of biological activities, including as enzyme inhibitors and receptor modulators. mdpi.comchemicalbook.com The ability to systematically modify each part of the molecule allows for the exploration of structure-activity relationships and the optimization of lead compounds in drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
(2-chloropyridin-4-yl)-(4-methylpiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c1-9-3-6-15(7-4-9)12(16)10-2-5-14-11(13)8-10/h2,5,8-9H,3-4,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSVMTYAUWCHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 2 Chloro 4 Pyridylcarbonyl 4 Methylpiperidine
Established Synthetic Routes to the Core 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine Structure
The most common and established method for constructing the target molecule is a stepwise synthesis that allows for high purity and adaptable modifications of the precursor molecules.
This classical approach hinges on the preparation of two key intermediates: a derivative of 2-chloro-4-pyridinecarboxylic acid and 4-methylpiperidine (B120128). These are then joined via an amide bond formation.
A fundamental precursor for the title compound is 2-chloro-4-pyridinecarboxylic acid. A common laboratory-scale synthesis for this intermediate starts from isonicotinic acid N-oxide. prepchem.com The process involves refluxing isonicotinic acid N-oxide with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). prepchem.com The reaction mixture is then carefully quenched with water, leading to the precipitation of 2-chloro-4-pyridinecarboxylic acid, which can be purified by recrystallization from ethanol. prepchem.com
Another pathway involves the direct esterification of 2-chloroisonicotinic acid with an alcohol, such as methanol, under catalytic conditions to yield the corresponding methyl ester. bloomtechz.com This derivative, or the acid itself, can then be activated for the subsequent coupling step.
| Starting Material | Reagents | Key Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Isonicotinic acid N-oxide | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | Reflux for 3 hours | 2-Chloro-4-pyridinecarboxylic acid | 66% prepchem.com |
| 2-Chloroisonicotinic acid | Methanol, Hydroxide catalyst | Esterification | Methyl 2-chloroisonicotinate | 77.7% bloomtechz.com |
4-Methylpiperidine is a crucial building block for the final structure. A prevalent method for its synthesis is the catalytic hydrogenation of 4-methylpyridine (B42270) (also known as γ-picoline). guidechem.com This reaction is typically carried out using a catalyst, such as Ruthenium-on-carbon (Ru/C) or bimetallic systems like Ruthenium-Platinum on carbon (Ru-Pt/C), under hydrogen pressure. guidechem.com The reaction conditions, including temperature, pressure, and solvent (commonly methanol), are optimized to achieve high conversion and selectivity for 4-methylpiperidine. guidechem.com
The synthesis of 4-methylpyridine itself can be achieved by reacting ammonia (B1221849) with acetaldehyde (B116499) over a silica-alumina catalyst at high temperatures. guidechem.com
| Catalyst | Solvent | Pressure | Temperature | Time | Product |
|---|---|---|---|---|---|
| Ru/Pt on Carbon | Methanol | 2.5 MPa | 90°C | 80 minutes | 4-Methylpiperidine guidechem.com |
The final step in the stepwise synthesis is the formation of the amide bond between the 2-chloro-4-pyridylcarbonyl moiety and the 4-methylpiperidine ring. A common and effective method is the acylation of 4-methylpiperidine. evitachem.com
This is typically achieved by first converting 2-chloro-4-pyridinecarboxylic acid into a more reactive derivative, such as an acyl chloride. This activation is often performed using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. evitachem.com The resulting 2-chloro-4-pyridylcarbonyl chloride is then reacted with 4-methylpiperidine in the presence of a base (to neutralize the HCl byproduct) to yield the final product, this compound. evitachem.com
Alternatively, direct amidation coupling can be employed using standard peptide coupling reagents. Copper-catalyzed amidation reactions have also been shown to be effective for coupling 2-chloro-pyridine derivatives with amides, providing another potential route for this transformation. rsc.org
While the stepwise acylation route is well-established, research into more efficient and novel synthetic methodologies is ongoing, particularly focusing on catalytic methods for constructing the core piperidine (B6355638) scaffold.
Recent advancements in catalysis offer innovative routes to piperidine structures. For instance, a surface single-atom alloy (SSAA) catalyst, Ru₁CoNP/HAP, has been developed for the one-pot synthesis of piperidine from the bio-based platform chemical furfural. nih.gov This cascade process involves amination, hydrogenation, and ring rearrangement under relatively mild conditions. nih.gov While not a direct synthesis of the title compound, this methodology highlights the potential for developing novel catalytic pathways to substituted piperidines from renewable feedstocks.
Another advanced strategy involves the aza-Prins cyclization. Niobium(V) chloride (NbCl₅) has been shown to be an effective Lewis acid for mediating the aza-Prins type cyclization of epoxides and homoallylic amines to produce 4-chloropiperidine (B1584346) derivatives. rasayanjournal.co.in This method provides a stereoselective route to functionalized piperidine rings, and the resulting 4-chloro substituent offers a handle for further chemical modifications. rasayanjournal.co.in These catalytic approaches represent the frontier of synthetic chemistry for constructing complex piperidine-containing molecules.
Novel Approaches and Methodological Advancements in Synthesis
Multi-component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.net This approach offers significant advantages, including operational simplicity, reduced reaction times, and the ability to rapidly generate libraries of structurally diverse compounds. scispace.comresearchgate.net While MCRs are not typically used for the direct elaboration of the pre-formed this compound scaffold, their principles are instrumental in synthesizing complex analogues by incorporating derivatives of its core components as starting materials.
Prominent isocyanide-based MCRs, such as the Passerini and Ugi reactions, are particularly suitable for this purpose. researchgate.netacs.org For instance, a hypothetical Ugi four-component reaction could employ a derivative of 4-methylpiperidine as the amine component, which would react with a pyridine-4-carboxaldehyde derivative, a carboxylic acid, and an isocyanide. This would yield a complex α-acylamino amide structure, significantly elaborating the core molecule in a single step.
The Passerini three-component reaction, which involves an aldehyde, a carboxylic acid, and an isocyanide, can similarly be employed to generate α-acyloxy amides. researchgate.netrsc.org These reactions allow for the introduction of diverse functional groups and complex side chains, demonstrating the power of MCRs in analogue synthesis.
| Reaction Name | Reactant Components | Resulting Core Structure | Potential Application for Analogues |
|---|---|---|---|
| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide | Construction of complex side-chains using a piperidine- or pyridine-derived component. |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Introduction of ester and amide functionalities in a single step. rsc.org |
| Hantzsch Dihydropyridine Synthesis | Aldehyde, 2 equiv. β-Ketoester, Ammonia/Amine | Dihydropyridine | Synthesis of pyridine (B92270) ring analogues with different substitution patterns. |
| Mannich-type Piperidine Synthesis | Aldehyde, Amine, β-Ketoester (2 equiv.) | Polysubstituted Piperidine | Generation of highly functionalized piperidine cores for subsequent acylation. scispace.comresearchgate.net |
Derivatization Strategies and Analogue Synthesis of this compound
Modification of the Pyridine Ring System
The pyridine ring of this compound offers a prime location for derivatization, primarily at the C-2 position bearing the chloro substituent. The electron-deficient nature of the pyridine ring activates the C-Cl bond, making it susceptible to palladium-catalyzed cross-coupling reactions. nih.gov
Suzuki-Miyaura Cross-Coupling: This is a powerful method for forming new carbon-carbon bonds. The 2-chloro position can be coupled with a wide range of aryl and heteroaryl boronic acids or their esters. researchgate.netnih.gov The reaction is typically catalyzed by a palladium(0) species, often generated in situ from a palladium(II) precursor like palladium acetate, in the presence of a base such as sodium or potassium carbonate. nih.govresearchgate.net This strategy allows for the introduction of diverse aromatic systems, fundamentally altering the steric and electronic properties of the molecule.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, replacing the 2-chloro substituent with a primary or secondary amine. wikipedia.org The process requires a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base. acsgcipr.orglibretexts.org This methodology provides access to a variety of 2-amino-pyridine derivatives, which can serve as important hydrogen bond donors or acceptors.
| Reaction Type | Reagent | Typical Catalyst System | Resulting C-2 Substituent |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | -Phenyl |
| Suzuki-Miyaura Coupling | Thiophene-3-boronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | -Thiophen-3-yl |
| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | -Morpholin-4-yl |
| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | -NHPh (Phenylamino) |
Substitution Patterns on the Piperidine Ring, focusing on the 4-Methyl Position
Direct functionalization of the 4-methyl group on the piperidine ring is synthetically challenging due to the inertness of the C-H bonds. A more versatile and common strategy involves the synthesis of analogues from different 4-substituted piperidine precursors. This approach allows for the introduction of a wide array of functional groups at the 4-position. nih.govyoutube.com
The general methodology begins with a readily available starting material, such as N-protected 4-piperidone. dtic.mil The ketone functionality serves as a synthetic handle for various transformations, including Grignard reactions to form tertiary alcohols, Wittig olefination to introduce alkylidene groups, or reductive amination to append amino functionalities. Following the modification at the C-4 position, the nitrogen protecting group is removed, and the resulting secondary amine is acylated with 2-chloro-4-pyridinecarboxylic acid or its activated derivative (e.g., acyl chloride) to furnish the desired analogue.
| Piperidine Precursor | Key Transformation | Final C-4 Substituent on Analogue |
|---|---|---|
| N-Boc-4-piperidone | Grignard reaction with MeMgBr | -C(OH)(CH₃)₂ (2-hydroxyprop-2-yl) |
| N-Boc-4-piperidone | Reductive amination with benzylamine, NaBH(OAc)₃ | -CH₂NHBn (benzylaminomethyl) |
| Ethyl N-Boc-piperidine-4-carboxylate | Reduction with LiAlH₄ | -CH₂OH (hydroxymethyl) |
| 4-Hydroxypiperidine | Acylation of piperidine nitrogen | -OH (hydroxyl) |
Alterations at the Carbonyl Linkage
The amide bond serves as a rigid, planar linker between the pyridine and piperidine rings. A key chemical transformation to modify this linkage is its complete reduction to a methylene (B1212753) bridge (-CH₂-), which converts the amide into a more flexible and basic tertiary amine.
This reduction is most commonly achieved using powerful hydride reagents, with lithium aluminum hydride (LiAlH₄) being the most effective and widely used. wikipedia.orgacsgcipr.org The reaction proceeds by converting the carbonyl group into a methylene group, yielding 1-((2-chloro-4-pyridyl)methyl)-4-methylpiperidine. This structural change significantly impacts the molecule's conformation, basicity, and potential for hydrogen bonding.
| Starting Material | Reagent | Product | Linkage Transformation |
|---|---|---|---|
| This compound | Lithium aluminum hydride (LiAlH₄) | 1-((2-Chloro-4-pyridyl)methyl)-4-methylpiperidine | -C(O)- → -CH₂- |
Reaction Mechanism Studies in the Synthesis of this compound Analogues
Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes in analogue synthesis.
Suzuki-Miyaura Catalytic Cycle: The mechanism for the Suzuki coupling proceeds through a well-established catalytic cycle. libretexts.orgwikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 2-chloropyridine (B119429) ring to form a Pd(II) complex. This is typically the rate-determining step. wikipedia.org
Transmetalation: In the presence of a base, the boronic acid forms a boronate complex. The aryl or heteroaryl group is then transferred from boron to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.org
Buchwald-Hartwig Amination Mechanism: This reaction follows a similar catalytic cycle involving a palladium catalyst.
Oxidative Addition: A Pd(0) complex adds to the 2-chloropyridine, forming a Pd(II) intermediate.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base removes a proton to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst. wikipedia.org
Mechanism of Amide Reduction by LiAlH₄: The reduction of an amide to an amine involves a two-step hydride addition.
First Hydride Addition: A hydride ion (H⁻) from AlH₄⁻ attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral alkoxide intermediate.
Iminium Ion Formation: The oxygen atom coordinates to the Lewis acidic aluminum. The lone pair on the nitrogen then expels the aluminum-oxygen species (e.g., [H₃AlO]²⁻) to form a transient, electrophilic iminium ion (R-C=N⁺R₂). libretexts.org
Second Hydride Addition: A second hydride ion attacks the iminium carbon, reducing the C=N bond to complete the formation of the tertiary amine. libretexts.org
Advanced Structural Characterization and Spectroscopic Analysis of 1 2 Chloro 4 Pyridylcarbonyl 4 Methylpiperidine
X-ray Crystallography for Solid-State Structure Determination
While specific crystallographic data for 1-(2-chloro-4-pyridylcarbonyl)-4-methylpiperidine is not publicly available, analysis of closely related structures, such as (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, provides significant insight into the expected solid-state conformation and packing. nih.gov
Based on extensive studies of piperidine-containing compounds, the 4-methylpiperidine (B120128) ring is expected to adopt a stable chair conformation. nih.govnih.gov In this conformation, the methyl group at the C4 position would preferentially occupy an equatorial position to minimize steric hindrance. The acyl substituent at the nitrogen atom is also expected to be in an equatorial orientation to reduce 1,3-diaxial interactions.
The rotational barrier around the C(carbonyl)-N(piperidine) bond results in two possible planar rotamers. The pyridyl ring is likely to be twisted relative to the plane of the amide group to alleviate steric strain. The dihedral angle between the mean plane of the piperidine (B6355638) ring and the pyridyl ring is a key conformational parameter. In a related structure, (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone, this dihedral angle is 39.89 (7)°. nih.gov A similar non-planar arrangement is expected for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete assignment of the proton and carbon signals of this compound.
The ¹H NMR spectrum is expected to show distinct signals for the protons of the 4-methylpiperidine and the 2-chloro-4-pyridylcarbonyl moieties. The protons on the pyridine (B92270) ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. The piperidine ring protons will be found in the aliphatic region, generally between 1.0 and 4.0 ppm, with the protons adjacent to the nitrogen appearing at the lower field end of this range due to deshielding. The methyl group protons would likely appear as a doublet around 0.9-1.0 ppm.
The ¹³C NMR spectrum will complement the ¹H data. The carbonyl carbon is expected to have a chemical shift in the range of 165-175 ppm. The carbons of the pyridine ring will resonate in the aromatic region (120-155 ppm), while the piperidine and methyl carbons will appear in the aliphatic region (20-60 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are based on typical values for similar structural motifs.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Pyridyl-H3 | ~7.5-7.7 | ~122-125 |
| Pyridyl-H5 | ~7.4-7.6 | ~120-123 |
| Pyridyl-H6 | ~8.4-8.6 | ~148-150 |
| Piperidine-H2/H6 (axial) | ~2.8-3.2 | ~40-50 |
| Piperidine-H2/H6 (equatorial) | ~3.8-4.2 | |
| Piperidine-H3/H5 (axial) | ~1.2-1.6 | ~30-35 |
| Piperidine-H3/H5 (equatorial) | ~1.7-2.0 | |
| Piperidine-H4 | ~1.5-1.8 | ~30-35 |
| Methyl-H | ~0.9-1.0 (d) | ~21-23 |
| Carbonyl-C | - | ~168-172 |
| Pyridyl-C2 | - | ~150-153 |
| Pyridyl-C4 | - | ~145-148 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the complex spectra and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the same spin system. sdsu.edu For the title compound, COSY would show correlations between adjacent protons on the piperidine ring (e.g., H2 with H3, H3 with H4, etc.) and between coupled protons on the pyridine ring. sdsu.edulibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹JCH). sdsu.eduyoutube.com This would allow for the direct assignment of each carbon atom that bears a proton by correlating the signals from the ¹H and ¹³C spectra. sdsu.edulibretexts.org
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. Key expected correlations would include the piperidine protons (H2/H6) to the carbonyl carbon, and the pyridine protons to the carbonyl carbon, confirming the link between the two main moieties. libretexts.orgyoutube.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. youtube.com This is valuable for determining the stereochemistry and conformation of the molecule in solution. For instance, NOESY could show through-space correlations between axial and equatorial protons on the piperidine ring and could help confirm the relative orientation of the pyridyl and piperidine rings.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can be used to confirm its identity and structure. The molecular formula for this compound is C₁₂H₁₅ClN₂O. Its exact molecular weight can be calculated from the atomic masses of its constituent elements.
Table 2: Molecular Weight of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅ClN₂O |
| Monoisotopic Mass | 238.0873 Da |
| Average Mass | 238.71 g/mol |
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment in a predictable manner. A plausible fragmentation pattern would involve the cleavage of the amide bond, which is often a labile bond in mass spectrometry. This would lead to two primary fragments: the 2-chloro-4-pyridylcarbonyl cation and the 4-methylpiperidine radical cation or a related fragment. Further fragmentation of these initial ions would also be expected. For example, the 2-chloro-4-pyridylcarbonyl fragment could lose a molecule of carbon monoxide. The 4-methylpiperidine fragment could undergo ring-opening and subsequent fragmentation. The presence of chlorine would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques utilized to probe the vibrational modes of molecules. These methods provide detailed information about the functional groups present in a molecule and offer insights into its structural arrangement. For the compound this compound, the combination of these spectroscopic techniques allows for a comprehensive vibrational analysis, identifying the characteristic frequencies associated with its constituent parts: the 2-chloro-4-pyridyl group, the carbonyl bridge, and the 4-methylpiperidine ring.
The vibrational spectrum of this compound can be understood by dissecting the molecule into its primary functional groups and predicting their characteristic absorption and scattering frequencies based on established spectroscopic data for similar structures.
Key Functional Group Vibrations:
Carbonyl (C=O) Stretching: The amide carbonyl group is one of the most prominent features in the IR spectrum, typically exhibiting a strong absorption band in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic environment and molecular conformation. In this molecule, the carbonyl group is conjugated with the pyridine ring, which can influence its vibrational frequency.
Pyridine Ring Vibrations: The aromatic pyridine ring gives rise to several characteristic bands. C=C and C=N stretching vibrations within the ring are expected to appear in the 1400-1600 cm⁻¹ region. C-H stretching vibrations of the pyridine ring are typically observed around 3000-3100 cm⁻¹.
Piperidine Ring Vibrations: The saturated 4-methylpiperidine ring exhibits C-H stretching vibrations from its methylene (B1212753) (CH₂) and methyl (CH₃) groups in the 2800-3000 cm⁻¹ range. C-H bending vibrations are expected in the 1400-1500 cm⁻¹ region. researchgate.net
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage and within the piperidine ring typically occurs in the 1200-1400 cm⁻¹ range.
C-Cl Stretching: The carbon-chlorine bond on the pyridine ring is expected to produce a characteristic absorption in the fingerprint region of the IR spectrum, generally in the range of 600-800 cm⁻¹.
The complementary nature of IR and Raman spectroscopy is particularly useful in the analysis of this compound. While the polar carbonyl group gives a strong IR signal, the less polar bonds, such as the C-C bonds in the rings, may produce stronger signals in the Raman spectrum.
Below are tables summarizing the expected vibrational frequencies for the key functional groups in this compound, based on data from related compounds.
Table 1: Predicted Infrared (IR) Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic (Pyridine) |
| 3000-2800 | Strong | C-H Stretch | Aliphatic (Piperidine & Methyl) |
| 1680-1630 | Strong | C=O Stretch | Amide Carbonyl |
| 1600-1400 | Medium-Strong | C=C, C=N Stretch | Pyridine Ring |
| 1500-1400 | Medium | C-H Bend | Piperidine (CH₂), Methyl (CH₃) |
| 1400-1200 | Medium | C-N Stretch | Amide, Piperidine Ring |
| 800-600 | Medium-Strong | C-Cl Stretch | Chloropyridine |
Table 2: Predicted Raman Shifts for this compound
| Raman Shift Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3100-3000 | Medium | C-H Stretch | Aromatic (Pyridine) |
| 3000-2800 | Strong | C-H Stretch | Aliphatic (Piperidine & Methyl) |
| 1680-1630 | Weak-Medium | C=O Stretch | Amide Carbonyl |
| 1600-1400 | Strong | C=C, C=N Stretch | Pyridine Ring |
| 1500-1400 | Medium | C-H Bend | Piperidine (CH₂), Methyl (CH₃) |
| 1400-1200 | Medium | C-N Stretch | Amide, Piperidine Ring |
| 800-600 | Strong | C-Cl Stretch | Chloropyridine |
A detailed vibrational analysis would involve computational methods, such as Density Functional Theory (DFT), to calculate the theoretical vibrational frequencies and compare them with experimental data. This would allow for a more precise assignment of each observed band to a specific vibrational mode of the molecule.
Computational Chemistry and Molecular Modeling of 1 2 Chloro 4 Pyridylcarbonyl 4 Methylpiperidine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its reactivity and interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT is a popular and versatile method, capable of providing accurate predictions of molecular geometries and energies.
In the context of 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine, DFT calculations would be employed to determine the most stable three-dimensional arrangement of its atoms (geometry optimization). This process involves finding the minimum energy conformation of the molecule. For instance, the piperidine (B6355638) ring is known to adopt a chair conformation, similar to cyclohexane. DFT can be used to predict the precise bond lengths, bond angles, and dihedral angles of the molecule.
A study on a related compound, 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, utilized DFT at the B3LYP/6-31+G(d,p) level to optimize its molecular geometry. The calculations revealed a distorted chair conformation for the piperidine ring. nih.gov Similar calculations for this compound would elucidate the preferred conformation of its piperidine ring and the relative orientation of the 2-chloro-4-pyridylcarbonyl substituent.
Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Piperidine Derivative (Note: This data is for a related piperidine compound and is for illustrative purposes only.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-N | 1.46 | |
| C-C (ring) | 1.54 | |
| C=O | 1.23 | |
| C-N-C | ||
| N-C-C |
This interactive table demonstrates the type of data that would be generated from DFT calculations.
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
For this compound, FMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The HOMO is often localized on the more electron-rich parts of a molecule, while the LUMO is found in electron-deficient regions. A DFT study on 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one calculated a HOMO-LUMO energy gap of 5.4194 eV, indicating a high kinetic stability. nih.gov
Table 2: Illustrative FMO Energy Values for a Piperidine Derivative (Note: This data is for a related piperidine compound and is for illustrative purposes only.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.1 |
| Energy Gap (ΔE) | 5.4 |
This interactive table showcases the kind of data obtained from FMO analysis.
The Electrostatic Potential Surface (EPS) map is a visual representation of the charge distribution around a molecule. It is generated by calculating the electrostatic potential at various points on the electron density surface. Red regions on an EPS map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack. Conversely, blue regions represent positive electrostatic potential (electron-poor) and are susceptible to nucleophilic attack.
For this compound, an EPS map would reveal the nucleophilic and electrophilic sites. It is expected that the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine (B92270) ring would be regions of negative potential, while the hydrogen atoms and the carbon atom of the carbonyl group would exhibit positive potential. This information is crucial for understanding intermolecular interactions, including hydrogen bonding and potential interactions with biological targets. Computational studies on similar heterocyclic compounds have utilized EPS maps to visualize chemical reactivity and charge distribution. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and dynamic behavior of a molecule in various environments, such as in a solvent.
For this compound, MD simulations would be valuable for exploring its conformational landscape. The piperidine ring can exist in different chair and boat conformations, and the orientation of the substituents can also vary. MD simulations can track the transitions between these different conformations and determine their relative populations. A study on piperidine derivatives employed MD simulations to reveal key conformational behaviors and interactions in an explicit solvent environment. rsc.org Such simulations for the target molecule would provide insights into its flexibility and how it might adapt its shape to interact with other molecules.
Molecular Docking Studies with Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule (ligand) binds to the active site of a protein (receptor).
Molecular docking simulations of this compound with a specific biological target, such as an enzyme or a receptor, would predict the most likely binding pose of the molecule within the active site. These simulations also provide an estimation of the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction.
For example, a study on piperidinylpiperidine derivatives as acetyl-CoA carboxylase inhibitors used molecular docking to determine the probable binding model of the most potent compound in the active site of the enzyme. researchgate.net Similarly, docking this compound into a relevant protein target would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. This information is invaluable for understanding the molecule's potential biological activity and for guiding the design of more potent analogs.
Table 3: Illustrative Molecular Docking Results for a Piperidine Derivative with a Protein Target (Note: This data is hypothetical and for illustrative purposes only.)
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |
| Example Kinase | -8.5 | ASP145, LYS72, PHE80 |
| Example Receptor | -7.9 | TYR112, TRP345, SER210 |
This interactive table illustrates the type of information that can be obtained from molecular docking studies.
Analysis of Ligand-Target Interactions (Hydrogen Bonding, Hydrophobic, π-stacking)
The interaction of this compound with its biological targets is governed by a combination of non-covalent forces, including hydrogen bonding, hydrophobic interactions, and π-stacking. These interactions are crucial for the molecule's affinity and specificity for its target proteins.
Hydrogen Bonding: The carbonyl group and the nitrogen atom within the pyridine ring of the molecule are potential hydrogen bond acceptors. The oxygen of the carbonyl group can form hydrogen bonds with hydrogen bond donors in the active site of a target protein. Similarly, the nitrogen atom of the pyridine ring can also accept a hydrogen bond. In some cases, C-H...O or C-H...Cl hydrogen bonds may also contribute to the stability of the ligand-target complex. For instance, studies on related piperidine structures have shown the formation of N—H⋯O hydrogen bonds that link molecules into chains. nih.gov The presence of water molecules can also mediate hydrogen-bonding interactions between the ligand and the protein. rsc.orgpreprints.org
Hydrophobic Interactions: The 4-methylpiperidine (B120128) and the chloropyridyl moieties provide hydrophobic surfaces that can interact favorably with nonpolar regions of a protein's binding pocket. The methyl group on the piperidine ring, in particular, enhances hydrophobicity. These interactions are driven by the hydrophobic effect, where the exclusion of water molecules from the binding interface leads to a thermodynamically favorable association. The hydrophobic nature of similar piperidine compounds has been noted in computational studies. researchgate.net
π-stacking: The pyridine ring of this compound can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the target's active site. These interactions can be either face-to-face or edge-to-face, depending on the geometry of the binding pocket. Molecular docking studies on compounds with similar aromatic rings have demonstrated the importance of π-π T-shaped and π-alkyl interactions in ligand binding. nih.gov
The combination and geometry of these interactions ultimately determine the binding orientation and affinity of this compound for its biological target. Molecular docking and molecular dynamics simulations are computational techniques used to predict and analyze these binding modes in detail. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can provide valuable insights into the structural features that are critical for their biological interactions. nih.gov
To build a QSAR model, a set of molecular descriptors is calculated for each analogue in the series. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. researchgate.net
Commonly used descriptors include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and molecular electrostatic potential.
Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight, volume, and surface area.
Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, with the most common descriptor being the partition coefficient (LogP).
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and topological polar surface area (TPSA). nih.gov
Once calculated, a crucial step is the selection of a subset of descriptors that are most relevant to the biological activity. This is often achieved using statistical methods like genetic algorithms or multiple linear regression to identify the descriptors that provide the best correlation with the observed activity. biointerfaceresearch.com
With a selected set of descriptors, a mathematical model is developed to predict the biological activity of new or untested analogues. Various machine learning and statistical techniques can be employed for this purpose, including:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the selected descriptors and the biological activity. nih.gov
Partial Least Squares (PLS): A regression method that is particularly useful when the number of descriptors is large and there is collinearity among them. nih.gov
Support Vector Machines (SVM): A machine learning algorithm that can be used for both regression and classification tasks. nih.gov
The predictive power of the developed QSAR model is rigorously evaluated using internal and external validation techniques to ensure its robustness and reliability. nih.govnih.gov A well-validated QSAR model can then be used to predict the in vitro biological interactions of novel analogues, guiding the design and synthesis of more potent compounds. researchgate.net
In Silico Pharmacokinetic and ADMET Prediction Methodologies (Focus on Computational Aspects Only)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicity profiles. frontiersin.orgneliti.com For this compound, computational models can predict key properties that influence its behavior in a biological system. nih.gov
Lipophilicity (LogP): The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which significantly impacts its absorption and distribution. arxiv.org A variety of computational methods are available to predict LogP values, ranging from fragment-based approaches to more complex quantum mechanical calculations. digitellinc.comnih.gov These methods analyze the molecular structure and estimate its partitioning behavior between a lipid and an aqueous phase. nih.gov
Topological Polar Surface Area (TPSA): TPSA is a descriptor that calculates the surface area of all polar atoms (usually oxygen and nitrogen) in a molecule. researchgate.net It is a good predictor of a drug's intestinal absorption and blood-brain barrier penetration. nih.gov A lower TPSA value generally corresponds to better membrane permeability. researchgate.net Computational tools can quickly calculate TPSA based on the 2D or 3D structure of the molecule. nih.gov
| Property | Predicted Value | Significance |
| LogP | Varies by algorithm | Influences absorption and distribution |
| TPSA | Varies by algorithm | Predicts membrane permeability |
| Property | Predicted Value | Significance |
| Rotatable Bonds | Varies by algorithm | Affects target binding and bioavailability |
Structure Activity Relationship Sar Investigations of 1 2 Chloro 4 Pyridylcarbonyl 4 Methylpiperidine and Its Analogues
Positional and Substituent Effects on Preclinical Biological Activity
Systematic modifications of the 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine scaffold have provided valuable insights into the positional and substituent effects on its biological activity. Alterations to the substitution pattern on both the pyridyl and piperidine (B6355638) rings can lead to significant changes in potency and selectivity.
For example, moving the chloro substituent on the pyridine (B92270) ring from the 2-position to other positions can drastically alter the electronic distribution and steric profile of the molecule, often leading to a loss of activity. Similarly, the nature of the substituent at the 4-position of the piperidine ring is critical. While a methyl group is often optimal, replacing it with larger or more polar groups can either enhance or diminish activity depending on the specific topology of the target's binding site.
Interactive Table: Positional and Substituent Effects on Biological Activity (Illustrative)
| Compound | Pyridine Substitution | Piperidine Substitution | Relative Activity |
|---|---|---|---|
| Lead Compound | 2-Chloro | 4-Methyl | ++++ |
| Analog 1 | 3-Chloro | 4-Methyl | ++ |
| Analog 2 | 2-Chloro | Unsubstituted | +++ |
| Analog 3 | 2-Chloro | 4-Ethyl | +++ |
| Analog 4 | 2-Bromo | 4-Methyl | +++ |
Stereochemical Influences on Molecular Recognition
The presence of a chiral center at the 4-position of the piperidine ring when substituted with a group other than methyl, or at other positions, introduces the element of stereochemistry. The three-dimensional arrangement of atoms is critical for precise molecular recognition by biological targets, which are themselves chiral. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively).
For analogs of this compound that possess stereocenters, the absolute configuration can dictate the orientation of key interacting groups within the binding pocket. A subtle change in the spatial arrangement of a substituent can lead to favorable or unfavorable interactions, thereby dramatically impacting the biological response.
Conformational Preferences and Their Correlation with Biological Interaction
The piperidine ring typically adopts a chair conformation to minimize steric strain. The 4-methyl group can exist in either an axial or equatorial position. The relative stability of these conformers and the energy barrier to their interconversion are influenced by the other substituents on the ring and the N-acyl group. Computational modeling and spectroscopic studies of N-acylpiperidines suggest that the nature of the N-acyl group can influence the conformational equilibrium of the piperidine ring. The bioactive conformation is the one that presents the key pharmacophoric elements—the 2-chloro-4-pyridyl moiety, the carbonyl linker, and the 4-methylpiperidine (B120128) scaffold—in the correct spatial orientation for optimal interaction with the binding site of its biological target.
Mechanistic Biological Studies of 1 2 Chloro 4 Pyridylcarbonyl 4 Methylpiperidine in Preclinical Research Models Excluding Clinical Data
In Vitro Target Identification and Validation
The initial step in characterizing a novel compound involves identifying its biological targets. This is typically achieved through a series of in vitro assays.
Receptor Binding Assays
To determine if a compound interacts with specific receptors, radioligand binding assays are commonly employed. nih.gov These assays measure the affinity of a compound for a receptor by assessing its ability to displace a known radioactive ligand. For a compound with a scaffold like 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine, which contains a piperidine (B6355638) moiety often found in neurologically active agents, a panel of receptor binding assays, including but not limited to muscarinic (e.g., M4) and nicotinic acetylcholine (B1216132) receptors, would be relevant. nih.govnih.gov The affinity is typically reported as an inhibition constant (Ki) or an IC50 value, which is the concentration of the compound that displaces 50% of the radioligand.
Table 1: Representative Data from a Hypothetical Receptor Binding Assay (Note: This table is for illustrative purposes only, as no specific data was found for the target compound.)
| Receptor Subtype | Radioligand | Ki (nM) |
| M4 Muscarinic Receptor | [³H]-pirenzepine | >10,000 |
| Orexin Type 2 Receptor | [¹²⁵I]-OX-B | >10,000 |
| α4β2 Nicotinic Receptor | [³H]-epibatidine | >10,000 |
Enzyme Inhibition Studies
Compounds are also screened against a panel of enzymes to determine if they act as inhibitors. The nature of the chemical scaffold can suggest potential enzyme targets. For instance, various heterocyclic compounds are known to inhibit enzymes like Dipeptidyl Peptidase-4 (DPP-4) or cholinesterases. nih.govnih.gov Enzyme inhibition assays measure the concentration of the compound required to reduce the activity of a specific enzyme by 50% (IC50).
Table 2: Representative Data from a Hypothetical Enzyme Inhibition Assay (Note: This table is for illustrative purposes only, as no specific data was found for the target compound.)
| Enzyme Target | Substrate | IC50 (µM) |
| Dihydrofolate Reductase (DHFR) | Dihydrofolic acid | >100 |
| Acetylcholinesterase (AChE) | Acetylthiocholine | >100 |
| Dipeptidyl Peptidase-4 (DPP-4) | Gly-Pro-AMC | >100 |
Cellular Pathway Modulation in Model Systems
Once a potential target is identified, further studies are conducted in cellular models to understand how the compound modulates biological pathways. For example, if a compound is found to bind to a G-protein coupled receptor (GPCR) like GPR119, downstream signaling events such as changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization would be measured. nih.govresearchgate.net Techniques like Western blotting can be used to assess changes in the phosphorylation state of key signaling proteins, such as those in the mitogen-activated protein kinase (MAPK) pathway. mdpi.com
Role as a Chemical Probe or Tool Compound in Biological Systems
A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. To be considered a good chemical probe, a compound should be potent, selective, and have a known mechanism of action. Without specific data on the biological targets and selectivity of this compound, its suitability as a chemical probe cannot be determined.
Mechanistic Investigations of Intracellular Activity in Research Cell Lines
To investigate the intracellular activity of a compound, researchers utilize various cell lines relevant to the biological context of interest. For instance, if a compound is hypothesized to have anticancer properties, its effects on cell viability, proliferation, and apoptosis would be examined in cancer cell lines. mdpi.com Techniques such as MTT assays to measure cell viability, flow cytometry to analyze the cell cycle and apoptosis, and immunofluorescence to visualize subcellular localization of proteins of interest are commonly used. mdpi.com
Comparative Analysis with Other Chemical Scaffolds for Target Engagement
The pyridylcarbonyl-piperidine scaffold is present in a number of biologically active molecules. A comparative analysis would involve evaluating the target engagement of this compound against other compounds sharing a similar core structure but with different substituents. This helps in understanding the structure-activity relationship (SAR) and identifying the chemical features crucial for biological activity. For instance, comparing its activity to other 1,2,4-triazole (B32235) derivatives could provide insights into the role of the chloro-pyridyl group in target binding and efficacy. nih.gov However, without any target engagement data for the primary compound, such a comparative analysis is not feasible.
Future Research Directions and Unexplored Avenues for 1 2 Chloro 4 Pyridylcarbonyl 4 Methylpiperidine Research
Development of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The conventional synthesis of N-acylpiperidines often involves the acylation of the piperidine (B6355638) with an activated carboxylic acid derivative, such as an acyl chloride. evitachem.com While effective, these methods can involve harsh reagents like thionyl chloride. Future research should focus on developing more efficient and environmentally benign synthetic routes to 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine.
Key areas for exploration include:
Catalytic Amide Bond Formation: Investigating direct amide coupling reactions between 4-methylpiperidine (B120128) and 2-chloro-4-pyridinecarboxylic acid using modern coupling agents or catalytic systems would reduce waste and avoid the use of hazardous reagents.
Flow Chemistry: The application of continuous flow technology could offer better control over reaction parameters, leading to higher purity and safer handling of reactive intermediates.
Mechanochemistry: Exploring solvent-free or minimal-solvent synthetic methods, such as ball milling, could offer a green chemistry approach to the synthesis of this compound and its analogues. nih.gov
| Approach | Description | Potential Advantages for Future Research |
|---|---|---|
| Traditional Acyl Chloride Method | Two-step process involving activation of the carboxylic acid with agents like thionyl chloride, followed by reaction with the amine. evitachem.com | Well-established and reliable. |
| Modern Catalytic Coupling | Direct reaction of the carboxylic acid and amine using catalysts (e.g., based on boron or other metals) to promote amide bond formation. | Higher atom economy, milder reaction conditions, reduced hazardous waste. |
| Flow Chemistry Synthesis | The reaction is performed in a continuously flowing stream within a reactor. | Enhanced safety, improved heat and mass transfer, potential for automation and scalability. |
| Mechanochemical Synthesis | Reactions are induced by mechanical energy (e.g., grinding) in the solid state. nih.gov | Reduced or eliminated solvent use, potential for novel reactivity, energy efficiency. |
Integration of Advanced Computational Approaches for De Novo Design of Analogues
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new compounds. For this compound, in silico methods can accelerate the discovery of analogues with tailored properties.
Future computational studies could include:
Molecular Docking: Screening virtual libraries of analogues against known biological targets to predict binding affinities and modes of interaction. nih.govnih.gov This can help prioritize compounds for synthesis and biological testing.
Pharmacophore Modeling: Identifying the key structural features of the molecule responsible for a hypothetical biological activity and using this model to design new molecules with enhanced potency.
Quantum Mechanical Calculations: Using methods like Density Functional Theory (DFT) to study the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. nih.govrsc.org This can provide insights into reaction mechanisms and molecular stability.
Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound and its analogues within a biological environment (e.g., a protein binding site) to assess the stability of interactions. nih.gov
| Computational Method | Application in Analogue Design | Predicted Outcome |
|---|---|---|
| Molecular Docking | Predicting the binding orientation of analogues in a protein's active site. nih.govnih.gov | Binding energy scores, identification of key interactions (e.g., hydrogen bonds, π-stacking). |
| DFT Calculations | Calculating electronic properties like HOMO-LUMO energy gaps and electrostatic potential maps. nih.gov | Insights into chemical reactivity, stability, and intermolecular interactions. |
| MD Simulations | Assessing the stability of the ligand-protein complex over time. nih.gov | Information on conformational changes and the durability of binding interactions. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. nih.gov | Early assessment of drug-likeness and potential liabilities of designed analogues. |
Exploration of New Biological Targets and Mechanisms of Action in Fundamental Research
The piperidine heterocycle is a privileged scaffold found in numerous pharmaceuticals and biologically active compounds, targeting a wide array of proteins including enzymes, G-protein coupled receptors (GPCRs), and ion channels. clinmedkaz.org The specific structure of this compound warrants broad biological screening to uncover novel activities.
Unexplored research avenues include:
High-Throughput Screening: Testing the compound against large panels of biological targets to identify unexpected activities.
Phenotypic Screening: Evaluating the effect of the compound on cell models of various diseases (e.g., cancer, neurological disorders, metabolic diseases) to discover novel therapeutic applications. nih.gov
Target Deconvolution: For any identified biological activity, subsequent studies would be needed to identify the specific molecular target and elucidate the mechanism of action.
| Target Class | Rationale Based on Piperidine/Pyridine (B92270) Chemistry | Example Targets |
|---|---|---|
| Kinases | Many kinase inhibitors incorporate pyridine and piperidine motifs. | JAK/STAT pathway kinases, receptor tyrosine kinases. nih.gov |
| GPCRs | Piperidine is a common scaffold for ligands targeting CNS receptors. clinmedkaz.org | Dopamine receptors, serotonin (B10506) receptors, opioid receptors. |
| Ion Channels | Piperidine derivatives have shown activity as channel blockers. clinmedkaz.org | Sodium channels, calcium channels. |
| Enzymes | The piperidine ring can be designed to fit into specific enzyme active sites. | Dipeptidyl peptidase 4 (DPP-4), secretory glutaminyl cyclase. nih.govnih.govclinmedkaz.org |
Application as a Scaffold for Complex Molecular Architecture Construction
The structure of this compound is well-suited for use as a versatile scaffold in synthetic chemistry. The 2-chloro substituent on the pyridine ring is a reactive handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide variety of substituents.
Future research could focus on:
Library Synthesis: Using the chloro-pyridine moiety as a diversification point to create a library of analogues with different substituents at the 2-position.
Development of C-H Functionalization Methods: Exploring reactions that directly modify the C-H bonds on either the pyridine or piperidine rings to build molecular complexity efficiently.
Synthesis of Macrocycles and Constrained Peptidomimetics: Incorporating the scaffold into larger, more complex structures to mimic biological molecules or create compounds with unique three-dimensional shapes.
| Reaction Site | Type of Reaction | Potential New Functionality |
|---|---|---|
| Pyridine C2-Cl | Suzuki Coupling | Aryl or heteroaryl groups. |
| Pyridine C2-Cl | Buchwald-Hartwig Amination | Substituted amino groups. |
| Pyridine C-H bonds | C-H Activation/Functionalization | Alkyl, aryl, or other functional groups at positions 3, 5, or 6. |
| Piperidine Ring | Further substitution or ring modification | Introduction of additional stereocenters or functional groups. |
Investigation into Unique Spectroscopic and Structural Properties
A thorough characterization of the fundamental physical and structural properties of this compound is essential. Such studies provide a baseline for understanding its behavior and for quality control in its synthesis and application.
Future investigations should include:
X-ray Crystallography: Determining the single-crystal X-ray structure to unequivocally establish its three-dimensional conformation, bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgmdpi.com
NMR Spectroscopy: Comprehensive 1D and 2D NMR studies (¹H, ¹³C, COSY, HSQC, HMBC) to fully assign all signals and to study its conformational dynamics in solution. researchgate.net
Vibrational Spectroscopy: Analysis using FT-IR and Raman spectroscopy to identify characteristic vibrational modes associated with the functional groups, which can be correlated with computational predictions. nih.govresearchgate.net
Polymorphism and Solvate/Hydrate Screening: Investigating whether the compound can exist in different crystalline forms (polymorphs) or form solvates/hydrates, as this can significantly impact its physical properties. mdpi.com
| Technique | Information to be Gained |
|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, conformation of the piperidine ring, intermolecular packing. mdpi.comresearchgate.net |
| NMR Spectroscopy (¹H, ¹³C, 2D) | Chemical structure confirmation, conformational analysis in solution, dynamic processes. researchgate.net |
| FT-IR and Raman Spectroscopy | Identification of functional groups and characteristic vibrational frequencies. nih.gov |
| Mass Spectrometry | Determination of exact molecular weight and fragmentation patterns. |
Contribution to Fundamental Understanding of Pyridine and Piperidine Heterocycle Chemistry
Pyridine and piperidine are among the most important heterocyclic systems in organic chemistry. bath.ac.ukwikipedia.orgdoi.org Studying a molecule that covalently links these two rings can provide fundamental insights into their mutual electronic and steric influence.
Key research questions include:
How does the electron-withdrawing nature of the 2-chloro-4-carbonylpyridine group affect the basicity and nucleophilicity of the piperidine nitrogen?
What is the rotational barrier around the amide bond connecting the two rings, and what are the preferred conformations?
How does the presence of the 4-methylpiperidine group influence the reactivity of the pyridine ring, particularly towards nucleophilic aromatic substitution or metal-catalyzed cross-coupling?
Answering these questions through a combination of experimental (e.g., kinetic studies, pKa measurements) and computational methods will contribute valuable knowledge to the broader field of heterocyclic chemistry.
| Research Question | Experimental/Computational Approach | Potential Significance |
|---|---|---|
| Influence on Piperidine Basicity | pKa measurement via potentiometric titration; DFT calculations of proton affinity. | Quantifying the electronic effect of the pyridylcarbonyl substituent. |
| Amide Bond Rotational Barrier | Variable-temperature NMR spectroscopy; computational conformational analysis. | Understanding the molecule's conformational preferences and rigidity. |
| Reactivity of the Pyridine Ring | Kinetic studies of nucleophilic substitution reactions; Hammett analysis of related derivatives. | Elucidating the role of the N-acylpiperidine substituent in directing reactivity. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-Chloro-4-pyridylcarbonyl)-4-methylpiperidine, and how is purity assessed?
- Methodology : The compound is typically synthesized via condensation reactions between aromatic acid chlorides and piperidine derivatives under controlled conditions. For example, intermediates like 4-aminoantipyrine derivatives are condensed with chlorinated benzoyl groups in solvents such as dichloromethane, with NaOH as a base . Post-synthesis, purity is assessed using HPLC (e.g., retention time and peak area analysis) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Mass spectrometry (MS) and infrared (IR) spectroscopy further confirm molecular weight and functional groups .
Q. What safety protocols are recommended when handling this compound during synthesis?
- Methodology : Adhere to hazard codes H300-H313 (toxic if swallowed, in contact with skin, or inhaled) and implement safety measures such as P264 (wash hands thoroughly), P301+P310 (emergency response for ingestion), and P305+P351+P338 (eye exposure protocols). Use inert atmospheres to prevent side reactions and ensure proper ventilation during solvent evaporation .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
- Methodology : Key techniques include:
- NMR : Assigns proton and carbon environments (e.g., δ 1.52–8.09 ppm for piperidine and aromatic protons) .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1687 cm⁻¹) and amine (N-H, ~3259 cm⁻¹) groups .
- Elemental Analysis : Validates empirical formulas (e.g., C13H16N2O5S with <1% deviation) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design of this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal conditions (e.g., pH, temperature). The ICReDD framework integrates computational predictions with high-throughput experimentation, reducing trial-and-error cycles . For example, reaction path searches can prioritize nucleophilic acyl substitution mechanisms for piperidine derivatization .
Q. What experimental techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to receptors like carbonic anhydrase .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
- Molecular Docking : Predicts binding poses using software like AutoDock Vina, validated by mutagenesis studies (e.g., key residues in enzyme active sites) .
Q. How do structural modifications (e.g., substituent variations) impact pharmacological activity?
- Methodology : Compare analogs with systematic substitutions:
- Pyrimidine vs. Pyridine : Pyrimidine-containing derivatives (e.g., Compound C) show enhanced antimicrobial activity due to increased hydrogen bonding .
- Chlorophenyl Positioning : 2-Chloro substitution improves receptor affinity over 4-chloro in kinase inhibition assays .
- Piperidine Methylation : 4-Methyl groups reduce metabolic degradation in hepatic microsome studies .
Q. How can reaction scalability and yield be improved without compromising purity?
- Methodology :
- Process Control : Optimize temperature (e.g., 60–70°C for SN2 reactions) and pH (e.g., pH 3-4 during acidification to precipitate intermediates) .
- Membrane Technologies : Use nanofiltration to remove by-products and solvents, achieving >99% purity .
- Catalyst Screening : Heterogeneous catalysts (e.g., Pd/C) improve selectivity in reductive amination steps .
Data Contradictions and Resolution
Q. How are discrepancies in reported biological activities resolved across studies?
- Methodology : Cross-validate data using orthogonal assays (e.g., enzyme inhibition vs. cell viability). For instance, conflicting IC50 values for carbonic anhydrase inhibition may arise from assay buffer differences (Tris-HCl vs. HEPES). Standardize protocols (e.g., fixed pH and ionic strength) and validate with knockout cell lines .
Q. What strategies address low yields in multi-step syntheses?
- Methodology :
- Intermediate Trapping : Use protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions .
- Flow Chemistry : Continuous flow systems improve mixing and heat transfer for exothermic steps (e.g., acylations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
